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molecular formula C11H14N4 B8786027 1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-

Cat. No. B8786027
M. Wt: 202.26 g/mol
InChI Key: VKMGTEGWWZWTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680114B2

Procedure details

A solution of 4-(4-benzyl-piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine (3.90 g, 13.3 mmol) and Pd(OH)2/C (937 mg, 1.33 mmol) in MeOH (60 mL) was stirred under 1 atmosphere of H2 for 2 d. The mixture was diluted with MeOH, filtered through diatomaceous earth, and the filtrate was concentrated in vacuo to give 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine as a solid (100 mg kept as free base). The remaining material was suspended in MeOH and treated with 2.0 M HCl in Et2O. This mixture was concentrated in vacuo to give 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (2.30 g). 1H NMR (DMSO-d6, 400 MHz) δ 11.5 (bs, 1H), 9.43 (bs, 2H), 7.96 (d, J=5.4 Hz, 1H), 7.25 (d, J=3.3 Hz, 1H), 6.49 (d, J=3.4 Hz, 1H), 6.45 (d, J=5.4 Hz, 1H), 3.56 (bs, 4H), 3.21 (bs, 4H).
Name
4-(4-benzyl-piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
937 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]3[NH:20][CH:21]=[CH:22][C:15]=23)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[N:11]1([C:14]2[CH:19]=[CH:18][N:17]=[C:16]3[NH:20][CH:21]=[CH:22][C:15]=23)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:2.3.4|

Inputs

Step One
Name
4-(4-benzyl-piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine
Quantity
3.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=C2C(=NC=C1)NC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
937 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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